Cas no 115377-93-0 (2-(Methoxymethoxy)phenylboronic acid)

2-(Methoxymethoxy)phenylboronic acid is a boronic acid derivative featuring a methoxymethoxy-protected phenyl group, making it a valuable intermediate in organic synthesis and cross-coupling reactions. Its stability under mild conditions and compatibility with Suzuki-Miyaura couplings enhance its utility in constructing complex biaryl structures. The methoxymethoxy group offers selective deprotection options, allowing for further functionalization. This compound is particularly useful in pharmaceutical and materials science research, where precise control over molecular architecture is critical. Its high purity and consistent reactivity ensure reliable performance in demanding synthetic applications. Proper handling under inert conditions is recommended to maintain stability.
2-(Methoxymethoxy)phenylboronic acid structure
115377-93-0 structure
Product Name:2-(Methoxymethoxy)phenylboronic acid
CAS No:115377-93-0
MF:C8H11BO4
MW:181.981542825699
MDL:MFCD10566597
CID:839171
PubChem ID:10888556
Update Time:2025-10-30

2-(Methoxymethoxy)phenylboronic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(Methoxymethoxy)phenylboronic acid
    • B-[2-(methoxymethoxy)phenyl]Boronic acid
    • Boronic acid, [2-(methoxymethoxy)phenyl]-
    • [2-(Methoxymethoxy)phenyl]boronic acid
    • DTXSID80447196
    • 2-(Methoxymethoxy)phenylboronicacid
    • AKOS006304553
    • 115377-93-0
    • SCHEMBL3654163
    • Boronic acid, B-[2-(methoxymethoxy)phenyl]-
    • MFCD10566597
    • SY104605
    • D71361
    • SPJBOWONADYEPF-UHFFFAOYSA-N
    • CS-0134705
    • (2-(Methoxymethoxy)phenyl)boronic acid
    • DA-35243
    • AS-55631
    • MDL: MFCD10566597
    • Inchi: 1S/C8H11BO4/c1-12-6-13-8-5-3-2-4-7(8)9(10)11/h2-5,10-11H,6H2,1H3
    • InChI Key: SPJBOWONADYEPF-UHFFFAOYSA-N
    • SMILES: O(COC)C1C=CC=CC=1B(O)O

Computed Properties

  • Exact Mass: 182.07500
  • Monoisotopic Mass: 182.0750390g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 142
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.9Ų

Experimental Properties

  • Density: 1.19
  • PSA: 58.92000
  • LogP: -0.65090

2-(Methoxymethoxy)phenylboronic acid Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

2-(Methoxymethoxy)phenylboronic acid Pricemore >>

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2-(Methoxymethoxy)phenylboronic acid Production Method

2-(Methoxymethoxy)phenylboronic acid Suppliers

Amadis Chemical Company Limited
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(CAS:115377-93-0)2-(Methoxymethoxy)phenylboronic acid
Order Number:A893888
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:45
Price ($):339.0
Email:sales@amadischem.com

Additional information on 2-(Methoxymethoxy)phenylboronic acid

Introduction to 2-(Methoxymethoxy)phenylboronic Acid (CAS No. 115377-93-0)

2-(Methoxymethoxy)phenylboronic acid is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural and functional properties. With the CAS number 115377-93-0, this compound represents a derivative of biphenyl, featuring two methoxy groups and a boronic acid functional group at the para position relative to one of the phenyl rings. The presence of these functional groups imparts distinct reactivity and solubility characteristics, making it a valuable intermediate in various synthetic applications.

The boronic acid moiety in 2-(Methoxymethoxy)phenylboronic acid is particularly noteworthy for its role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. This reaction enables the formation of carbon-carbon bonds between boronic acids and aryl or vinyl halides, facilitating the construction of complex molecular architectures. The methoxy groups attached to the boron atom enhance the stability of the boronic acid under various reaction conditions, making it an ideal candidate for pharmaceutical synthesis where high yields and selectivity are paramount.

In recent years, research has highlighted the potential of 2-(Methoxymethoxy)phenylboronic acid in drug discovery and development. Boronic acids are known for their ability to form reversible coordination complexes with diols, a property that has been exploited in the design of carbohydrate-based therapeutics. For instance, studies have demonstrated its utility in the development of inhibitors targeting bacterial enzymes such as glycosidases, which play crucial roles in pathogenicity. The structural motif of 2-(Methoxymethoxy)phenylboronic acid allows for fine-tuning of binding interactions, making it a versatile scaffold for designing novel antimicrobial agents.

The methoxymethoxy substituents on the phenyl ring contribute to the compound's solubility in both polar and non-polar solvents, broadening its applicability in synthetic chemistry. This dual solubility profile is particularly advantageous when scaling up reactions from laboratory settings to industrial production, as it simplifies purification and isolation processes. Moreover, the electronic properties induced by these substituents can be leveraged to modulate reactivity in catalytic systems, enhancing efficiency in cross-coupling reactions and other transformations.

Advances in computational chemistry have further elucidated the mechanistic aspects of 2-(Methoxymethoxy)phenylboronic acid reactions. Molecular modeling studies have revealed that the methoxy groups stabilize reactive intermediates through hyperconjugation and intramolecular hydrogen bonding, thereby accelerating reaction rates. These insights have guided the optimization of synthetic protocols, leading to improved yields and reduced byproduct formation. Such computational approaches are increasingly integral to modern drug discovery pipelines, where rapid screening and design iterations are essential.

In material science, 2-(Methoxymethoxy)phenylboronic acid has been explored for its potential applications in organic electronics. Boron-containing aromatic compounds exhibit tunable electronic properties due to their extended π-conjugation systems. Researchers have investigated its use in developing organic semiconductors and light-emitting diodes (OLEDs), where precise control over molecular structure is critical for achieving desired performance characteristics. The ability to incorporate this compound into thin-film devices underscores its versatility beyond traditional pharmaceutical applications.

The synthesis of 2-(Methoxymethoxy)phenylboronic acid typically involves multi-step processes starting from commercially available biphenyl derivatives. Key steps include selective methylation followed by borylation using palladium-catalyzed cross-coupling reactions. Recent innovations in catalytic systems have improved the efficiency and selectivity of these transformations, reducing reliance on harsh conditions or expensive reagents. Such advancements align with broader trends toward sustainable chemistry practices, emphasizing green solvent systems and minimal waste generation.

Evaluation of 2-(Methoxymethoxy)phenylboronic acid's biological activity has revealed promising results in preclinical studies targeting neurological disorders. Its ability to interact with glycosidic moieties suggests potential as an enzyme inhibitor for diseases involving aberrant glycosylation pathways. Ongoing research aims to identify optimal derivatives with enhanced potency and reduced toxicity profiles through structure-activity relationship (SAR) studies. These efforts highlight the compound's therapeutic relevance within emerging treatment modalities.

The future prospects for 2-(Methoxymethoxy)phenylboronic acid are vast, driven by its adaptability across multiple scientific disciplines. As synthetic methodologies continue to evolve, new applications will likely emerge, particularly in areas requiring precise molecular engineering such as nanotechnology and bioimaging. Collaborative efforts between academia and industry will be essential to translate laboratory discoveries into practical solutions addressing global challenges in health care and materials innovation.

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Amadis Chemical Company Limited
(CAS:115377-93-0)2-(Methoxymethoxy)phenylboronic acid
A893888
Purity:99%
Quantity:100g
Price ($):339.0
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